Lantibiotic lichenicidin VK21 A2
CAS No.:
Cat. No.: VC3665432
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
General Characteristics and Source
Lantibiotic lichenicidin VK21 A2, also known as LchA2 or Lchβ, represents the β-component of the two-component lantibiotic lichenicidin system produced by Bacillus licheniformis. This peptide is encoded by the lchA2 gene and is classified as a Class I bacteriocin within the lantibiotic family . Lantibiotics are characterized by the presence of unusual amino acids and thioether bridges formed post-translationally, which contribute significantly to their structural stability and antimicrobial functionality.
The peptide was initially isolated and characterized from the Bacillus licheniformis VK21 strain, which has been thoroughly documented in the NCBI database alongside other isogenic strains such as ATCC 14580 and DSM 13 . The three-dimensional structure of Lantibiotic lichenicidin VK21 A2 has been resolved using NMR spectroscopy in methanol solution and is available in the Protein Data Bank under the accession code 2KTO .
Physical and Chemical Properties
Lantibiotic lichenicidin VK21 A2 possesses distinct physicochemical properties that contribute to its antimicrobial efficacy and structural stability. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Sequence | TTPATTSSWTCITAGVTVSASLCPTTKCTSRC |
| Sequence Length | 32 amino acids |
| Molecular Formula | C133H223N37O48S4 |
| Molecular Weight | 3236.69 Da |
| Isoelectric Point | 8.0 |
| Absent Amino Acids | D, E, F, H, M, N, Q, Y |
| Most Common Amino Acid | T (Threonine) |
| PDB ID | 2KTO (resolved by NMR) |
The peptide exhibits a primary sequence of 32 amino acids and contains a notable absence of several amino acids (D, E, F, H, M, N, Q, Y), with threonine being the most abundant residue . This particular amino acid composition contributes to its unique structural characteristics and antimicrobial function.
Structural Features
The three-dimensional structure of Lantibiotic lichenicidin VK21 A2 reveals distinctive features that are critical to its antimicrobial activity and mechanism of action. Understanding these structural elements provides insights into how this peptide interacts with its targets and exerts its antibacterial effects.
Primary and Secondary Structure
Lantibiotic lichenicidin VK21 A2 displays a characteristic secondary structure dominated by a prolonged hydrophobic alpha-helix, which comprises 14 residues and is flanked by more flexible N- and C-terminal domains . This alpha-helical region is instrumental in the peptide's interaction with bacterial cell membranes, facilitating its antimicrobial activity.
The structural flexibility of Lantibiotic lichenicidin VK21 A2 is characterized by a delicate equilibrium between random coil, alpha-helices, and beta-sheet structures. Molecular dynamics simulations have revealed interesting secondary structure transitions from alpha-helix to beta-sheet configurations, which provide valuable insights into the peptide's mechanism of action and conformational dynamics in solution .
Post-translational Modifications
As a lantibiotic, Lantibiotic lichenicidin VK21 A2 contains several post-translational modifications, particularly the formation of thioether bridges (lanthionine and methyllanthionine) that contribute significantly to its structural stability and biological activity. These modifications create intramolecular rings that constrain the peptide's conformation and enhance its resistance to proteolytic degradation, thereby extending its biological half-life and antimicrobial efficacy .
Biological Activity
Lantibiotic lichenicidin VK21 A2 exhibits potent antimicrobial activity against a spectrum of Gram-positive bacteria, highlighting its potential as an antibacterial agent. Its biological activity is particularly noteworthy when used in combination with its partner peptide, Lchalpha, demonstrating remarkable synergistic effects.
Antimicrobial Spectrum
The peptide demonstrates significant antibacterial activity against various Gram-positive bacterial species. When used independently, Lantibiotic lichenicidin VK21 A2 shows the following inhibitory concentrations (IC50) against several bacterial targets:
| Target Organism | IC50 (μM) of Lchβ alone |
|---|---|
| Bacillus megaterium VKM41 | 2.0 |
| Bacillus subtilis L1 | 30.0 |
| Rhodococcus sp. SS2 | 16.6 |
| Micrococcus luteus B1314 | 2.6 |
| Staphylococcus aureus 209p | 20.0 |
| Target Organism | IC50 (μM) of Lchα+Lchβ complex |
|---|---|
| Bacillus megaterium VKM41 | 0.12 |
| Bacillus subtilis L1 | 0.64 |
| Rhodococcus sp. SS2 | 0.64 |
| Micrococcus luteus B1314 | 0.09 |
| Staphylococcus aureus 209p | 0.64 |
These data clearly illustrate the synergistic effect achieved when both components of the lichenicidin system operate in concert, resulting in a 16-222 fold increase in antimicrobial potency compared to Lantibiotic lichenicidin VK21 A2 alone .
Mechanism of Action
The antimicrobial activity of Lantibiotic lichenicidin VK21 A2 is primarily attributed to its interaction with bacterial cell membranes. As part of the two-component lichenicidin system, it works in conjunction with Lchalpha to target and disrupt bacterial cell integrity. Recent studies have elucidated the specific roles of each component in this synergistic activity .
While Lchalpha (the α-component) contains a mersacidin-like motif in its C-terminal region that is responsible for binding to lipid II (a crucial peptidoglycan precursor in bacterial cell membranes), Lantibiotic lichenicidin VK21 A2 (the β-component) interacts with this Lchalpha-lipid II complex in an equimolar ratio. This interaction leads to the formation of pores in the bacterial cell membrane, resulting in cell lysis and death .
This dual-action mechanism explains the remarkable synergistic effect observed when both components are present. The specific binding of Lchalpha to lipid II effectively anchors the complex to the bacterial membrane, facilitating the pore-forming activity of Lantibiotic lichenicidin VK21 A2 and enhancing its antimicrobial efficacy .
Role of Divalent Cations
Recent research has shed light on the impact of divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), on the antimicrobial activity of Lantibiotic lichenicidin VK21 A2 and its synergistic partner.
Effect on Antimicrobial Activity
In contrast, magnesium ions (Mg²⁺) appear to promote bacterial growth in the experimental medium, potentially serving as a growth factor that is deficient in the standard testing medium. This highlights the complex interplay between antimicrobial peptides and the ionic environment in which they operate .
This differential effect of divalent cations provides important considerations for potential therapeutic applications of Lantibiotic lichenicidin VK21 A2 and the complete lichenicidin complex, particularly regarding the formulation and delivery systems that might be employed.
Comparative Analysis with Other Lantibiotics
Lantibiotic lichenicidin VK21 A2 belongs to a growing family of two-component lantibiotics, which currently includes approximately 13 representatives. Each system consists of two separately produced peptides (α- and β-components) that exhibit significantly higher antimicrobial activity when working in synergy .
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